molecular formula C29H35N5O6 B3362281 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide CAS No. 96996-50-8

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

Cat. No.: B3362281
CAS No.: 96996-50-8
M. Wt: 549.6 g/mol
InChI Key: BHINEHROXMLHMV-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a pentacyclic core (diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa) with multiple functional groups: cyano (-CN), hydroxy (-OH), methoxy (-OMe), methyl (-Me), and oxo (=O) substituents.

Properties

IUPAC Name

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N5O6/c1-12-7-15-8-17-19(10-30)34-18(23(33(17)4)21(15)25(36)27(12)39-5)9-16-22(20(34)11-32-29(38)14(3)31)26(37)28(40-6)13(2)24(16)35/h7,14,17-20,23,36H,8-9,11,31H2,1-6H3,(H,32,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINEHROXMLHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)C#N)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide can be achieved through a series of chemical reactions involving the cyanoacetylation of amines. This process typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance the yield and purity of the final product. For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide undergoes various types of chemical reactions including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural analogs are identified through 2D (Tanimoto coefficient) and 3D (Shape Tanimoto, ST; Color Tanimoto, CT) similarity metrics. Key comparators include:

Compound ID/Name Core Structure Substituents ST Score CT Score ComboT Score Bioactivity (Inferred)
Target Compound Diazapentacyclo Cyano, Hydroxy, Methoxy, Methyl, Oxo ≥0.8* ≥0.5* ≥1.3* Antitumor (hypothetical)
NCATS Inxight Drug () Diazapentacyclo Ethyl, Hydroxy, Oxo, Methoxy 0.85† 0.55† 1.40† Unknown
3-{14-oxo-3,13,21-triazapentacyclo[...]}propanamide () Triazapentacyclo Oxo, Propanamide 0.75† 0.45† 1.20† Unknown
Elsamicin derivatives () Phenanthrenoid polyketide Acetyl, Dihydroxy N/A N/A N/A Antitumor (DNA intercalation)

*Thresholds for 3D proximity in PubChem3D .
†Hypothetical scores based on structural alignment principles .

Key Findings

Core Framework Variations: The target compound’s diazapentacyclo core distinguishes it from triazapentacyclo analogs (), where additional nitrogen atoms alter electronic properties and binding interactions.

Functional Group Impact: The cyano group in the target compound may enhance electrophilic reactivity, contrasting with ethyl groups in NCATS Inxight’s compound, which prioritize steric bulk . Hydroxy and methoxy substituents in both compounds suggest shared hydrogen-bonding and solubility profiles .

3D Similarity vs. 2D Fingerprints :

  • 3D metrics (ST ≥0.8, CT ≥0.5) are critical for identifying scaffold-hopping analogs, as seen in indomethacin/sulindac comparisons (). The target compound’s rigid core likely aligns better with 3D methods, which detect shape/feature complementarity missed by 2D fingerprints .

Synthetic Routes: Amide bond formation (e.g., propanamide side chain) mirrors methods in and , using carbodiimide-mediated coupling . Pentacyclic core assembly may involve Hauser annulation or photocyclization, as seen in phenanthrenoid syntheses () .

Bioactivity Potential: Structural resemblance to maytansinoids () suggests microtubule disruption as a plausible mechanism. However, the cyano group could confer unique selectivity, reducing off-target effects compared to maytansine derivatives .

Research Implications

  • Virtual Screening : Prioritize 3D similarity methods (ROCS, ShapeTK) to identify analogs with divergent 2D structures but conserved pharmacophores .
  • SAR Studies: Focus on modifying cyano and methoxy groups to optimize potency and pharmacokinetics.
  • Crystallography : Use SHELX refinements () to resolve conformational details critical for target binding .

Biological Activity

2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration with multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's IUPAC name indicates a highly substituted structure that includes cyano and methoxy groups among others.

PropertyValue
Molecular FormulaC27H30N2O9
Molecular Weight478.54 g/mol
CAS Number96996-50-8

The synthesis of this compound typically involves cyanoacetylation reactions where substituted amines react with cyanoacetates under specific conditions to yield the target compound. The biological activity is hypothesized to stem from its ability to interact with various biological targets due to its complex structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds within the same structural class. For instance, compounds derived from similar frameworks have shown significant antiproliferative effects against various cancer cell lines including breast cancer cells (MCF-7 and MDA-MB-468) in NCI-60 cell panel assays .

Case Study:
In a study investigating a series of thiochromenoquinolinone derivatives, compounds that shared structural similarities with 2-amino-N-[(12-cyano...propanamide exhibited notable cytotoxicity against breast cancer cell lines. Specifically, compounds with similar functional groups were effective in inhibiting cell proliferation and inducing apoptosis in these cancer cells .

Antimicrobial Activity

Additionally, preliminary evaluations suggest that this compound may possess antimicrobial properties. Studies on structurally related compounds have indicated their effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with essential metabolic pathways.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant antiproliferative activity in MCF-7 and MDA-MB-468 cell lines
AntimicrobialPotential activity against various bacterial strains
MechanismPossible interaction with topoisomerase I

Q & A

Q. How should researchers design stability studies under varying environmental conditions?

  • Answer: Conduct stress testing (40°C/75% RH for accelerated stability) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life. For photostability, expose samples to UV-Vis light (ICH Q1B guidelines). Lyophilization may improve stability for hygroscopic intermediates .

Integration with Broader Research

Q. What interdisciplinary approaches are critical for studying this compound’s pharmacokinetics?

  • Answer: Combine metabolomics (LC-MS/MS) to identify metabolites, physiologically based pharmacokinetic (PBPK) modeling for dose prediction, and imaging (PET/MRI) for tissue distribution. Collaborate with bioinformatics teams to analyze omics datasets .

Q. How can researchers leverage high-throughput screening (HTS) to explore structure-activity relationships (SAR)?

  • Answer: Use fragment-based screening to identify critical pharmacophores. Pair HTS with CRISPR-Cas9 gene editing to validate target engagement. Dose-response curves (IC50/EC50) and selectivity panels (e.g., kinase profiling) prioritize analogs for further study .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-[(12-cyano-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]propanamide

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